
(7-Bromo-1H-indol-3-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoles are a class of organic compounds that contain a benzopyrrole structure, which consists of a benzene ring fused to a pyrrole ring . They are widely distributed in nature and are important in a variety of biological processes. The specific compound you mentioned, “(7-Bromo-1H-indol-3-YL)methanol”, would be an indole derivative with a bromine atom at the 7-position and a methanol group attached to the indole nitrogen.
Synthesis Analysis
The synthesis of indole derivatives can involve a variety of methods, often starting with simple precursors like tryptophan or other amino acids . The specific synthesis pathway for “(7-Bromo-1H-indol-3-YL)methanol” would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Indole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “(7-Bromo-1H-indol-3-YL)methanol” can undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by factors like their specific structure, the presence of functional groups, and the conditions under which they are studied. These properties can include things like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Inhibition de la grippe A : Le composé 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle a montré une activité inhibitrice contre la grippe A avec une CI50 de 7,53 μmol/L . Ce composé est prometteur comme agent antiviral potentiel.
Virus Coxsackie B4 : Les dérivés de la 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont présenté une activité antivirale puissante contre le virus Coxsackie B4, avec des valeurs de CI50 allant de 0,4 à 2,1 μg/mL .
Applications biologiques et cliniques
Les dérivés de l'indole, en raison de leur structure unique, ont des activités biologiques à large spectre. Voici un aperçu :
Potentiel anticancéreux : Les indoles, naturels et synthétiques, sont prometteurs dans le traitement du cancer. Leurs propriétés diverses en font des candidats attrayants pour le développement de médicaments .
Synthèse chimique et exploration du pharmacophore
L'échafaudage de l'indole sert de pharmacophore précieux pour la conception de médicaments. Les chercheurs synthétisent divers dérivés de l'indole pour explorer de nouvelles possibilités thérapeutiques. Le noyau indole a été incorporé dans des molécules de médicaments synthétiques, se liant avec une forte affinité à de multiples récepteurs .
En résumé, « (7-Bromo-1H-indol-3-yl)méthanol » présente un potentiel immense dans divers domaines, des applications antivirales au développement de médicaments. Ses propriétés multiformes continuent d'inspirer l'exploration scientifique et l'innovation. 🌟
Mécanisme D'action
Target of Action
Indole derivatives, which include (7-bromo-1h-indol-3-yl)methanol, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The specific interactions and resulting changes for (7-Bromo-1H-indol-3-YL)methanol would need further investigation.
Biochemical Pathways
For example, some indole derivatives have shown antiviral activity, suggesting they may affect viral replication pathways
Result of Action
Indole derivatives have shown diverse biological activities, suggesting they may have various molecular and cellular effects
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(7-bromo-1H-indol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-4,11-12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXMRMCHYPUOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158402-48-2 |
Source


|
| Record name | (7-bromo-1H-indol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2454355.png)

methanone](/img/structure/B2454359.png)
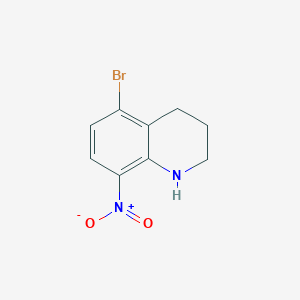
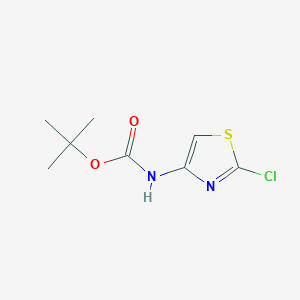
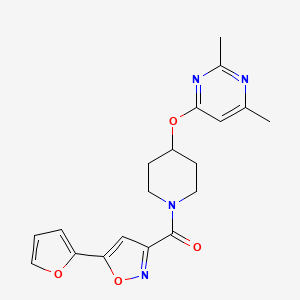

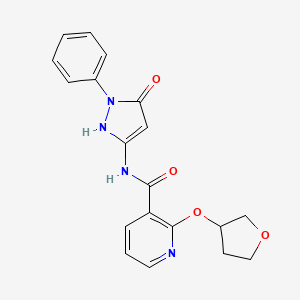
![4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2454368.png)
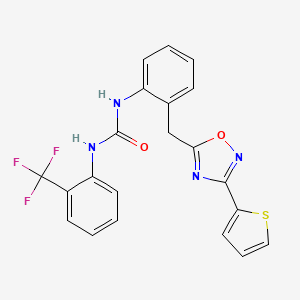

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2454374.png)
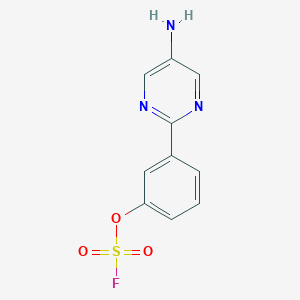
![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)urea](/img/structure/B2454377.png)
